molecular formula C16H15ClO4 B5656722 (2-Chlorophenyl)methyl 3,4-dimethoxybenzoate

(2-Chlorophenyl)methyl 3,4-dimethoxybenzoate

Cat. No.: B5656722
M. Wt: 306.74 g/mol
InChI Key: LSUXWTGBNDDMBH-UHFFFAOYSA-N
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Description

(2-Chlorophenyl)methyl 3,4-dimethoxybenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a 2-chlorophenyl group attached to a methyl 3,4-dimethoxybenzoate structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chlorophenyl)methyl 3,4-dimethoxybenzoate typically involves the esterification of 3,4-dimethoxybenzoic acid with (2-chlorophenyl)methanol. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions

(2-Chlorophenyl)methyl 3,4-dimethoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The chlorine atom in the 2-chlorophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products

    Oxidation: 3,4-Dimethoxybenzoic acid or 3,4-dimethoxybenzaldehyde.

    Reduction: (2-Chlorophenyl)methyl 3,4-dimethoxybenzyl alcohol.

    Substitution: Various substituted (2-chlorophenyl)methyl 3,4-dimethoxybenzoates depending on the nucleophile used.

Scientific Research Applications

(2-Chlorophenyl)methyl 3,4-dimethoxybenzoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (2-Chlorophenyl)methyl 3,4-dimethoxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. In receptor binding studies, the compound may act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • (2-Chlorophenyl)methyl benzoate
  • (2-Chlorophenyl)methyl 4-methoxybenzoate
  • (2-Chlorophenyl)methyl 3,4-dihydroxybenzoate

Uniqueness

(2-Chlorophenyl)methyl 3,4-dimethoxybenzoate is unique due to the presence of both the 2-chlorophenyl group and the 3,4-dimethoxybenzoate structure. This combination imparts specific chemical and physical properties that may not be present in similar compounds. For example, the methoxy groups can influence the compound’s solubility, reactivity, and interaction with biological targets.

Properties

IUPAC Name

(2-chlorophenyl)methyl 3,4-dimethoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClO4/c1-19-14-8-7-11(9-15(14)20-2)16(18)21-10-12-5-3-4-6-13(12)17/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSUXWTGBNDDMBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)OCC2=CC=CC=C2Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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